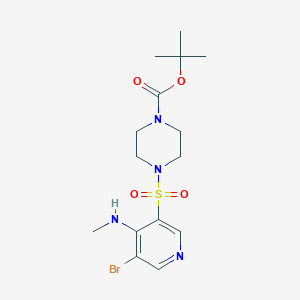
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is an organic compound that serves as an intermediate in various chemical syntheses It is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a pyridine moiety substituted with bromine and methylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Methylation: The addition of a methylamino group to the pyridine ring.
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include N-oxides or sulfoxides.
Reduction: Products include sulfides or amines.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the sulfonyl and bromine groups.
tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with different substituents on the pyridine ring.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional rings and substituents.
Uniqueness: The presence of both the sulfonyl and bromine groups in tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C15H23BrN4O4S |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
tert-butyl 4-[5-bromo-4-(methylamino)pyridin-3-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O4S/c1-15(2,3)24-14(21)19-5-7-20(8-6-19)25(22,23)12-10-18-9-11(16)13(12)17-4/h9-10H,5-8H2,1-4H3,(H,17,18) |
Clé InChI |
RETKCYVGIBQCAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)




![(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11816570.png)

![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)


![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)


